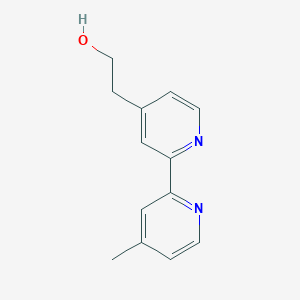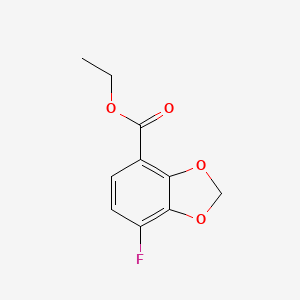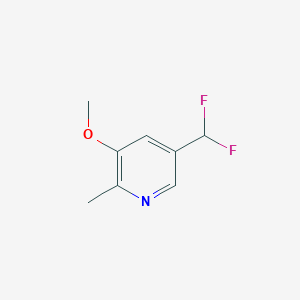
5-Benzyl-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-fluorobenzonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of benzonitrile, where a benzyl group and a fluorine atom are substituted at the 5th and 2nd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Benzyl-2-fluorobenzonitrile typically involves the substitution of a halogenated benzonitrile with a benzyl group. One common method is the halogen substitution reaction, where a chloro-benzonitrile reacts with potassium fluoride in an aprotic polar solvent like sulfolane, under high temperatures (200-250°C) to yield the fluoro-benzonitrile . The benzyl group can then be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or benzamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acids or benzamides.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Benzyl-2-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
5-Benzylbenzonitrile: Lacks the fluorine atom, which may affect its reactivity and interactions with other molecules.
Uniqueness
5-Benzyl-2-fluorobenzonitrile is unique due to the presence of both a benzyl group and a fluorine atom, which can influence its chemical reactivity and physical properties. The combination of these substituents can make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C14H10FN |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
5-benzyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H10FN/c15-14-7-6-12(9-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI-Schlüssel |
KJECTCZUQCGKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)


![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)

![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
